molecular formula C13H21NO2 B8679703 2-(2-Ethyl-5-methoxyphenoxy)-N,N-dimethylethanamine

2-(2-Ethyl-5-methoxyphenoxy)-N,N-dimethylethanamine

Cat. No. B8679703
M. Wt: 223.31 g/mol
InChI Key: UYNNZNKOKPRSRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethyl-5-methoxyphenoxy)-N,N-dimethylethanamine is a useful research compound. Its molecular formula is C13H21NO2 and its molecular weight is 223.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Ethyl-5-methoxyphenoxy)-N,N-dimethylethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Ethyl-5-methoxyphenoxy)-N,N-dimethylethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Ethyl-5-methoxyphenoxy)-N,N-dimethylethanamine

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

2-(2-ethyl-5-methoxyphenoxy)-N,N-dimethylethanamine

InChI

InChI=1S/C13H21NO2/c1-5-11-6-7-12(15-4)10-13(11)16-9-8-14(2)3/h6-7,10H,5,8-9H2,1-4H3

InChI Key

UYNNZNKOKPRSRL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)OC)OCCN(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-ethyl-5-methoxy-phenol (103.8 g, 682 mmol) in tetrahydrofuran (490 mL) was added a mixture of potassium hydroxide (75.8 g, 887 mmol), potassium carbonate (235.7 g, 1.71 mol, powder form), and 1-chloro-2-dimethylamino-ethane hydrochloride (98.2 g, 682 mmol) followed by addition of toluene (1.10 L). The mixture was stirred at 75° C. for 28 hours. The reaction mixture was poured into ice-cold water (1.0 L). The organic layer was washed with water (1.0 L) and then twice with 1L of 1 M HCl. Saturated aqueous solution of sodium bicarbonate (1.2 L) was added to the combined aqueous extracts, the pH was adjusted to 11 with 30% sodium hydroxide solution (220 mL). The product was extracted from the aqueous phase with two 0.8 L portions of tert-butylmethylether. The combined organic extracts were concentrated to give 144.2 g (91% yield) of [2-(2-ethyl-5-methoxy-phenoxy)-ethyl]-dimethyl-amine as a yellow oil.
Quantity
103.8 g
Type
reactant
Reaction Step One
Quantity
490 mL
Type
solvent
Reaction Step One
Quantity
75.8 g
Type
reactant
Reaction Step Two
Quantity
235.7 g
Type
reactant
Reaction Step Two
Quantity
98.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
1.1 L
Type
solvent
Reaction Step Four

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